

# Navigating the Identity and Structure-Activity Relationship of VT-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VT-105    |           |
| Cat. No.:            | B12370166 | Get Quote |

An examination of the investigational drug landscape reveals that the designation "VT-105" is ambiguous, referring to several distinct therapeutic candidates. This guide clarifies the identities of these compounds and provides an in-depth technical analysis of the structure-activity relationship (SAR) for the most likely candidate for such an evaluation: ACP-105, a nonsteroidal selective androgen receptor modulator (SARM). For other agents sharing this designation, their mechanisms of action are described to explain why a traditional SAR analysis is not applicable.

This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.

### Clarification of "VT-105" Designations

Initial research indicates that "**VT-105**" or similar nomenclature has been associated with at least five different investigational drugs, each with a unique molecular structure and mechanism of action. It is crucial to distinguish between these entities to accurately interpret scientific and clinical data.

ACP-105: A small molecule, nonsteroidal selective androgen receptor modulator (SARM).
 Due to its nature as a small molecule with a developed series of analogs, it is the primary focus of this structure-activity relationship guide.



- TRC105 (Carotuximab): A chimeric monoclonal antibody that targets CD105 (endoglin), a
  protein involved in angiogenesis. As a large biologic, its therapeutic activity is dictated by its
  binding to a specific epitope on its target protein, not by the incremental structural changes
  characteristic of small-molecule SAR studies.
- VT-1021: A cyclic pentapeptide that stimulates the expression of thrombospondin-1 (TSP-1), a protein with anti-angiogenic and immunomodulatory effects. While a peptide, its SAR would be explored through amino acid substitutions rather than the typical functional group modifications of small molecules.
- MB-105: A CD5-targeted Chimeric Antigen Receptor (CAR) T-cell therapy. This is a cell-based immunotherapy where a patient's T-cells are genetically engineered to recognize and attack cancer cells. Its efficacy is dependent on cellular and genetic engineering, not small-molecule SAR.
- DLX105: A single-chain anti-TNF- $\alpha$  antibody. Similar to TRC105, this is a biologic agent, and its activity is not amenable to a traditional small-molecule SAR analysis.

Given the user's request for an in-depth technical guide on the "core" structure-activity relationship, the remainder of this document will focus on ACP-105.

## In-Depth Technical Guide: The Structure-Activity Relationship of ACP-105

ACP-105 is a potent and selective androgen receptor modulator that was discovered through a high-throughput screening campaign and subsequent medicinal chemistry optimization. The primary public disclosure of its SAR is found in the Journal of Medicinal Chemistry publication, "Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators."[1]

## Data Presentation: Quantitative Structure-Activity Relationship of ACP-105 Analogs

The following table summarizes the quantitative data for key ACP-105 analogs as reported in the primary literature. The data is derived from a Receptor Selection and Amplification



Technology (R-SAT) assay, which measures the agonist activity of compounds at the androgen receptor (AR).

| Compound                    | Structure                                                                                          | AR Activity (pEC50)                        | Notes                                                                                                                           |
|-----------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Lead Compound               | (Structure not publicly available)                                                                 | (Not specified)                            | Identified from a high-<br>throughput screen.                                                                                   |
| Tropanol Derivative<br>(2)  | (Structure not publicly available)                                                                 | 7.9                                        | A key intermediate demonstrating the importance of the tropanol scaffold.                                                       |
| exo-methyl Tropanol<br>(9a) | (Structure not publicly available)                                                                 | 8.7                                        | Approximately 10-fold more potent than the tropanol derivative (2), highlighting the beneficial effect of the exo-methyl group. |
| ACP-105 (1)                 | 2-chloro-4-(3-hydroxy-<br>3-methyl-8-<br>azabicyclo[3.2.1]octan<br>-8-yl)-3-<br>methylbenzonitrile | 9.0 (wild-type AR)9.3<br>(T877A mutant AR) | The optimized lead compound with high potency and oral bioavailability.[1]                                                      |
| Antagonist (13)             | (Structure not publicly available)                                                                 | (Antagonist activity)                      | Demonstrates that small structural modifications can switch the activity from agonistic to antagonistic.[1]                     |

Pharmacokinetic Properties of ACP-105



| Parameter            | Species           | Value     |
|----------------------|-------------------|-----------|
| Oral Bioavailability | Rat               | 38%       |
| Oral Bioavailability | Dog               | 56%       |
| Half-life            | Human Hepatocytes | 5.0 hours |

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the development of ACP-105.

1. Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for a wide range of receptors, including nuclear hormone receptors like the androgen receptor.

- Principle: The assay relies on the principle that agonist binding to a transfected receptor can induce a signaling cascade that leads to cellular proliferation. This proliferative response is then quantified as a measure of agonist activity.
- Cell Line: NIH 3T3 cells are commonly used for this assay.[1]
- Methodology:
  - NIH 3T3 cells are transiently transfected with a plasmid encoding the human androgen receptor (wild-type or mutant).
  - The transfected cells are then plated into multi-well plates.
  - Serial dilutions of the test compounds (e.g., ACP-105 and its analogs) are added to the wells.
  - The cells are incubated for a period of several days to allow for agonist-induced cell growth.



- Cell proliferation is quantified using a suitable method, such as a fluorescent or luminescent readout that correlates with cell number.
- The data is then used to generate dose-response curves and calculate potency values such as pEC50.
- Significance: This assay was crucial for the initial identification of lead compounds from a high-throughput screen and for quantifying the potency of synthesized analogs during the optimization of ACP-105.[1]

#### 2. In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and antiandrogenic activity of compounds.

- Principle: The assay is based on the weight changes of androgen-dependent tissues in castrated male rats in response to the administration of a test compound.
- Animal Model: Immature, castrated male rats.
- Methodology:
  - Pre-pubertal male rats are castrated and allowed to recover.
  - The animals are then treated with the test compound (e.g., ACP-105) daily for a specified period (typically 10 days).
  - For assessing antiandrogenic activity, the test compound is co-administered with a known androgen like testosterone propionate.
  - At the end of the treatment period, the animals are euthanized, and specific androgendependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) are dissected and weighed.
  - An increase in the weight of these tissues indicates androgenic activity, while a prevention
    of testosterone-induced weight gain indicates antiandrogenic activity.



 Significance: This assay was used to demonstrate the in vivo anabolic and androgenic effects of ACP-105, confirming its activity as a SARM with a favorable profile of potent anabolic effects on muscle with minimal effects on the prostate.

### **Mandatory Visualization**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Identity and Structure-Activity Relationship of VT-105: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370166#vt-105-structure-activity-relationship]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com